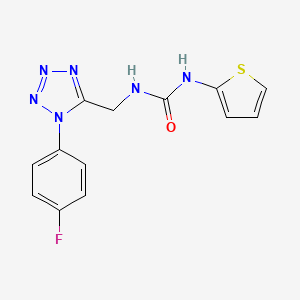

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Description

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (CAS: 897624-05-4) is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a thiophen-2-yl moiety. Tetrazoles are valued in medicinal chemistry for their metabolic stability and ability to mimic carboxylic acids, while the thiophene group contributes to π-π stacking interactions in biological targets. Safety guidelines highlight its storage precautions (e.g., avoiding heat and ignition sources) .

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN6OS/c14-9-3-5-10(6-4-9)20-11(17-18-19-20)8-15-13(21)16-12-2-1-7-22-12/h1-7H,8H2,(H2,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDFBTNLECVXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

Coupling with Thiophene: The resulting 4-fluorophenyl tetrazole is then coupled with thiophene-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the thiophene moiety can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with urea backbones and heterocyclic substituents (Table 1). Key structural differences include:

- Heterocyclic Core : The tetrazole in the target compound contrasts with pyridine () or thiazole () cores in analogs.

- Substituents : Fluorophenyl, chlorophenyl, and trifluoromethyl groups are common in analogs (), while the thiophen-2-yl group in the target compound may enhance lipophilicity and binding specificity.

Table 1: Structural and Physical Comparison of Urea Derivatives

| Compound Name | Core Structure | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (Target) | Tetrazole | 4-Fluorophenyl, thiophen-2-yl | Not reported | Not reported |

| 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h, [7]) | Pyridine | 4-Fluorophenyl, thiophen-2-yl | 217–219 | 60 |

| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea (1, [1]) | Tetrazole-phenyl | 4-Fluorophenyl | 166–170 | 62 |

| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea (3, [1]) | Tetrazole-phenyl | 2-Chlorophenyl | 253–255 | 90 |

| 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f, [10]) | Thiazole-piperazine | 3-Chlorophenyl, hydrazinyl | Not reported | 85.1 |

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The first step is the formation of the tetrazole ring, which can be achieved by reacting 4-fluorobenzyl chloride with sodium azide under controlled conditions. The resulting tetrazole derivative is then reacted with thiophen-2-yl isocyanate to form the desired urea compound. Optimization of these steps is crucial for increasing yield and purity, often utilizing catalysts and specific reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring and fluorophenyl group play significant roles in facilitating binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit promising antimicrobial properties. For instance, a related compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against various strains of Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 8 |

| Klebsiella pneumoniae ATCC 700603 | 16 |

Cytotoxicity Studies

In cytotoxicity evaluations against human cancer cell lines, compounds similar to this compound were tested using the MTT assay. These studies indicated that many derivatives exhibited low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells .

Case Studies

A notable case study involved the evaluation of a series of tetrazole derivatives for their antibacterial properties. Among these, a specific derivative demonstrated significant inhibition against clinical isolates of Staphylococcus epidermidis, with an MIC value as low as 2 µg/mL, indicating strong potential for therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(4-fluorophenyl)-1H-tetrazole | Moderate antibacterial activity | Lacks urea group |

| 3-(thiophen-2-yl)urea | Low antimicrobial properties | Lacks tetrazole group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.